Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylic acid.
Reduction: Formation of 4-(4-methoxyphenyl)-6-(4-aminophenyl)-2-oxocyclohex-3-ene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and applications.
Ethyl 6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate:
Uniqueness
Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-3-29-22(25)21-19(15-4-8-17(9-5-15)23(26)27)12-16(13-20(21)24)14-6-10-18(28-2)11-7-14/h4-11,13,19,21H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRHMXYKDZSSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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